molecular formula C15H14N2O2 B4482896 4-(benzoylamino)-3-methylbenzamide

4-(benzoylamino)-3-methylbenzamide

Cat. No.: B4482896
M. Wt: 254.28 g/mol
InChI Key: XPEVPPCOUMIGII-UHFFFAOYSA-N
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Description

4-(Benzoylamino)-3-methylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Benzamide compounds are frequently investigated for their broad-spectrum biological activities. Notably, research on structurally similar N-phenylbenzamide derivatives has demonstrated their potential as novel antiviral agents. These compounds have been shown to inhibit viruses such as Hepatitis B Virus (HBV) by a unique mechanism of action that involves increasing intracellular levels of the host defense factor APOBEC3G (A3G) . This mechanism is distinct from current nucleos(t)ide analogues, making such derivatives a promising avenue for overcoming drug resistance . As a research chemical, this compound serves as a valuable building block or intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

4-benzamido-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-9-12(14(16)18)7-8-13(10)17-15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVPPCOUMIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(benzoylamino)-3-methylbenzamide, differing primarily in substituents at C4 or C3:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound C4: Benzoylamino; C3: Methyl C₁₅H₁₄N₂O₂ Hypothesized to exhibit moderate lipophilicity due to the benzoyl group; potential pharmacophore.
N-(4-Aminophenyl)-3-methylbenzamide C4: Amino; C3: Methyl C₁₄H₁₄N₂O Free amino group enhances reactivity (e.g., salt formation or acylation) but reduces stability .
Methyl 4-(butanoylamino)-3-methylbenzoate C4: Butanoylamino; C3: Methyl; C1: Methyl ester C₁₄H₁₈N₂O₃ Increased lipophilicity from the butanoyl and ester groups; used as a synthetic intermediate .
4-(Methylamino)-3-nitrobenzoyl chloride C4: Methylamino; C3: Nitro; C1: Acyl chloride C₈H₇ClN₂O₃ Reactive intermediate in pharmaceutical synthesis; nitro group confers electron-withdrawing effects .
Bentiromide Complex structure with benzoylamino, tyrosine, and PABA moieties C₂₆H₂₇N₃O₆ Diagnostic agent for pancreatic function; highlights the therapeutic relevance of benzoylamino groups .

Key Observations :

  • Lipophilicity: The benzoylamino group in this compound likely increases logP compared to the amino-substituted analog (N-(4-aminophenyl)-3-methylbenzamide) but remains less lipophilic than the butanoyl derivative .
Pharmacological and Physicochemical Properties
  • Stability: The benzoylamino group may improve metabolic stability compared to primary amines (e.g., N-(4-aminophenyl)-3-methylbenzamide), which are prone to oxidation or enzymatic degradation.
  • Solubility : The polar amide and benzoyl groups could enhance aqueous solubility relative to purely aromatic analogs, though this requires experimental validation.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-(benzoylamino)-3-methylbenzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A common approach includes coupling 3-methylbenzoyl chloride with a benzoylamino-containing precursor under anhydrous conditions. For example, amide bond formation via Schotten-Baumann reaction or using coupling agents like EDC/HOBt in dichloromethane. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Safety protocols for handling reactive intermediates (e.g., acyl chlorides) should follow guidelines for eye protection, ventilation, and emergency flushing .

Advanced: How can computational methods like DFT predict the reactivity of this compound in catalytic processes?

Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. For example, the benzoylamino group’s electron-withdrawing effect may lower the LUMO energy, enhancing reactivity in metal-catalyzed cross-couplings. Studies on analogous compounds (e.g., triazole derivatives) show that substituent effects on charge distribution correlate with experimental catalytic activity .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry; the benzoylamino NH proton typically appears as a singlet near δ 10–12 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, validating the planar arrangement of the benzamide moiety and steric effects of substituents .
  • IR : Stretching frequencies for amide C=O (~1650–1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups .

Advanced: What strategies resolve contradictions in biological activity data across studies involving benzamide derivatives?

Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

  • Standardized Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate assays with positive/negative controls .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzoylamino with acetyl groups) to isolate contributing factors .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Basic: What are key considerations when designing in vitro assays to evaluate the antimicrobial potential of this compound?

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include reference antibiotics (e.g., ciprofloxacin) for comparison .
  • Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid solvent toxicity.
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Advanced: How does the benzoylamino group influence the binding affinity of 3-methylbenzamide derivatives to biological targets?

The benzoylamino group enhances hydrogen bonding and π-π stacking with target proteins. For example, in kinase inhibitors, this group interacts with ATP-binding pockets via NH···O and aromatic interactions. Comparative studies show that removing the benzoylamino moiety reduces binding affinity by >50% in analogues, as seen in oxadiazole-based inhibitors . Molecular docking (e.g., AutoDock Vina) can map these interactions using crystal structures of target proteins .

Basic: What are the stability profiles of this compound under varying pH conditions?

The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under strong acidic (pH <3) or basic (pH >10) conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. LC-MS monitors degradation products, such as 3-methylbenzoic acid and benzamide derivatives .

Advanced: How can QSAR models optimize the pharmacokinetic properties of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area, and hydrogen-bond donors/acceptors with bioavailability. For instance, derivatives with logP 2–3 show improved intestinal absorption, while excessive hydrophobicity (logP >4) reduces solubility. Molecular dynamics simulations further predict blood-brain barrier permeability .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Advanced: What mechanistic insights explain the anticancer activity of benzamide derivatives like this compound?

These compounds often inhibit histone deacetylases (HDACs) or topoisomerases. For example, HDAC inhibition increases histone acetylation, promoting apoptosis in cancer cells. Flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3) validate apoptotic pathways. Comparative studies with SAHA (suberoylanilide hydroxamic acid) benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzoylamino)-3-methylbenzamide
Reactant of Route 2
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